1-[(6-bromo-3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide
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Overview
Description
1-[(6-bromo-3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, a piperidine ring, and a brominated cyclohexyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-bromo-3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or its equivalents. The brominated cyclohexyl group is introduced via bromination reactions, often using N-bromosuccinimide (NBS) as the brominating agent .
The piperidine ring is then attached through an acylation reaction, where the quinazoline derivative is reacted with piperidine-4-carboxylic acid under appropriate conditions. The final step involves the acetylation of the piperidine ring to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and acylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(6-bromo-3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the cyclohexyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(6-bromo-3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The brominated cyclohexyl group may enhance the compound’s binding affinity to its targets, while the piperidine ring could contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, which are used as anticancer agents.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide, which are used in medicinal chemistry for their bioactive properties.
Brominated Compounds: Molecules with brominated cyclohexyl groups, which are often explored for their unique chemical reactivity.
Uniqueness
1-[(6-bromo-3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide is unique due to its combination of a quinazoline core, a brominated cyclohexyl group, and a piperidine ring. This combination imparts distinct chemical properties and potential bioactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H27BrN4O4 |
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Molecular Weight |
491.4 g/mol |
IUPAC Name |
1-[2-(6-bromo-3-cyclohexyl-2,4-dioxoquinazolin-1-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27BrN4O4/c23-15-6-7-18-17(12-15)21(30)27(16-4-2-1-3-5-16)22(31)26(18)13-19(28)25-10-8-14(9-11-25)20(24)29/h6-7,12,14,16H,1-5,8-11,13H2,(H2,24,29) |
InChI Key |
YXJUYPXRCNHFFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C=CC(=C3)Br)N(C2=O)CC(=O)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
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